molecular formula C5HCl3OS B15068620 2-Thiophenecarbonyl chloride, 4,5-dichloro-

2-Thiophenecarbonyl chloride, 4,5-dichloro-

Cat. No.: B15068620
M. Wt: 215.5 g/mol
InChI Key: SXMQLCWQBKSQSK-UHFFFAOYSA-N
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Description

2-Thiophenecarbonyl chloride, 4,5-dichloro- (CAS: 31166-29-7 for the carboxylic acid precursor) is a chlorinated derivative of 2-thiophenecarbonyl chloride (C₅H₃ClOS). The compound features a thiophene ring substituted with chlorine atoms at positions 4 and 5, and a reactive carbonyl chloride (-COCl) group at position 2. This structure enhances its electrophilicity compared to non-chlorinated analogs, making it a potent acylating agent in organic synthesis.

Properties

IUPAC Name

4,5-dichlorothiophene-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl3OS/c6-2-1-3(4(7)9)10-5(2)8/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMQLCWQBKSQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagent Selection

The most widely documented method involves reacting 4,5-dichloro-2-thiophenecarboxylic acid with chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅). Thionyl chloride is preferred due to its dual role as a solvent and reagent, enabling homogeneous reaction conditions. The mechanism proceeds via nucleophilic acyl substitution, where the carboxylic acid’s hydroxyl group is replaced by chlorine, forming the acyl chloride and releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.

Solvent Systems and Temperature Control

Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) are employed to stabilize reactive intermediates and prevent side reactions. For example, CN102659756A demonstrates that using CCl₄ at 0–10°C with a 1.1:1 molar ratio of SOCl₂ to carboxylic acid achieves 88.59% yield. Maintaining low temperatures during reagent addition minimizes exothermic side reactions, while refluxing at 76–78°C ensures complete conversion.

Catalytic Enhancements

Catalysts such as N,N-dimethylformamide (DMF) or pyridine accelerate the reaction by activating the carbonyl group. US20180162830A1 notes that tertiary amines (e.g., triethylamine) or quaternary ammonium salts improve reaction kinetics, reducing processing time by 30–40% compared to uncatalyzed systems. However, excessive catalyst loading risks forming stable adducts, necessitating precise stoichiometric control.

Direct Chlorination of 2-Thiophenecarbonyl Chloride

Electrophilic Aromatic Substitution

Introducing chlorine substituents at the 4- and 5-positions of 2-thiophenecarbonyl chloride requires electrophilic aromatic substitution (EAS). Chlorinating agents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) are used in the presence of Lewis acids such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The electron-withdrawing acyl chloride group directs incoming electrophiles to the meta positions, favoring 4,5-dichloro substitution.

Solvent Compatibility and Byproduct Management

Polar aprotic solvents like nitrobenzene or 1,2-dichloroethane enhance electrophile reactivity but require careful handling due to toxicity. US5034049A reports that dichloromethane at −5°C with FeCl₃ achieves 72% yield, though residual iron complexes necessitate post-reaction washes with dilute hydrochloric acid. Gas scrubbing systems are critical to mitigate HCl and Cl₂ emissions.

One-Pot Synthesis from Thiophene Precursors

Sequential Functionalization

US20180162830A1 discloses a streamlined process starting with thiophene dissolved in dibutyl ether, which undergoes successive reactions with chlorosulfonyl isocyanate (CSI) and acidic hydrolysis to form 2-thiophenecarboxylic acid. Subsequent chlorination with SOCl₂ yields 2-thiophenecarbonyl chloride, which is then subjected to EAS for 4,5-dichloro functionalization. This method avoids intermediate isolation, reducing purification steps and solvent waste.

Solvent Recycling and Process Efficiency

The use of dibutyl ether as a universal solvent across multiple stages exemplifies industrial optimization. Its high boiling point (142°C) allows reflux conditions without degradation, and its immiscibility with aqueous phases simplifies liquid-liquid separations. Patent data indicate a 15% reduction in production costs compared to multi-solvent approaches.

Comparative Analysis of Preparation Methods

Table 1 summarizes critical parameters for the three methods:

Method Yield (%) Temperature Range (°C) Solvent Catalyst Key Challenges
Carboxylic Acid Chlorination 88.6 0–78 CCl₄ DMF SOCl₂ handling, SO₂ emissions
Direct EAS 72 −5–25 CH₂Cl₂ FeCl₃ Iron residue, Cl₂ toxicity
One-Pot Synthesis 85 25–110 Dibutyl ether None CSI cost, multi-step control

Industrial and Environmental Considerations

Waste Stream Management

Thionyl chloride-based methods generate SO₂ and HCl, requiring caustic scrubbing or conversion to sodium sulfite/sulfate. FeCl₃-catalyzed routes produce iron-containing waste, necessitating precipitation and landfill disposal. The one-pot approach minimizes solvent waste but requires CSI, a high-cost reagent.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarbonyl chloride, 4,5-dichloro- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: It can be reduced to form corresponding thiophene derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted thiophene derivatives are formed.

    Reduction Products: Thiophene derivatives with reduced functional groups.

    Oxidation Products: Sulfoxides and sulfones.

Scientific Research Applications

2-Thiophenecarbonyl chloride, 4,5-dichloro- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-Thiophenecarbonyl chloride, 4,5-dichloro- involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural and electronic differences between 4,5-dichloro-2-thiophenecarbonyl chloride and analogous compounds:

Compound Name CAS Number Molecular Formula Substituents HOMO-LUMO Gap (eV) Reactivity Profile
2-Thiophenecarbonyl chloride 5271-67-0 C₅H₃ClOS No additional substituents 4.93–4.94 Moderate acylating activity
4,5-Dichloro-2-thiophenecarbonyl chloride* - C₅HCl₂OS Cl at positions 4,5 Not reported High electrophilicity (inferred)
5-Methyl-2-thiophenecarbonyl chloride 31555-59-6 C₆H₅ClOS CH₃ at position 5 Not reported Reduced reactivity (electron-donating CH₃)
3-Chlorothiophene-2-carbonyl chloride 86427-02-3 C₅H₂Cl₂OS Cl at position 3 Not reported Moderate reactivity
5-Chlorothiophene-2-carbonyl chloride 24065-33-6 C₅H₂Cl₂OS Cl at position 5 Not reported Higher reactivity than methyl analog

*Note: The 4,5-dichloro derivative’s properties are inferred from electronic effects of chlorine substituents. The two electron-withdrawing Cl atoms increase the electrophilicity of the carbonyl group, enhancing its acylation efficiency compared to mono-substituted or methylated analogs .

Physicochemical Properties

  • Boiling Point: The non-chlorinated 2-thiophenecarbonyl chloride has a boiling point of 205–208°C . The 4,5-dichloro derivative likely has a higher boiling point due to increased molecular weight and polarity.
  • LogP: The logP (octanol-water partition coefficient) of 2-thiophenecarbonyl chloride is 2.127, indicating moderate hydrophobicity . The 4,5-dichloro analog is expected to have a higher logP (~3.0–3.5) due to two Cl atoms.
  • Stability : Chlorinated derivatives generally exhibit enhanced kinetic stability but lower thermal stability due to electron-withdrawing effects .

Biological Activity

2-Thiophenecarbonyl chloride, 4,5-dichloro- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C5H3Cl2OS
  • Molecular Weight : 192.05 g/mol
  • CAS Number : 78928

Synthesis

The compound is synthesized through various methods involving thiophene derivatives and chlorosulfonyl isocyanate. The reaction typically yields a thiophene-2-carbonyl derivative which can be further modified to produce biologically active compounds .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of thiophenecarbonyl chloride exhibit significant antimicrobial activity against various pathogens, including Pseudomonas aeruginosa. A structure-activity relationship study highlighted that certain modifications enhance the binding affinity and efficacy against biofilm formation .

The biological activity of 2-thiophenecarbonyl chloride is primarily attributed to its ability to inhibit specific bacterial lectins, such as LecB in Pseudomonas aeruginosa. This inhibition disrupts bacterial adhesion and biofilm formation, which are critical for bacterial virulence .

Study 1: Inhibition of Biofilm Formation

A study focused on the antibiofilm activity of C-glycosidic inhibitors derived from thiophenecarbonyl chloride showed promising results. Compounds exhibited over 80% inhibition of biofilm formation in Pseudomonas aeruginosa assays, indicating their potential as therapeutic agents against chronic infections .

Study 2: Structure-Activity Relationship Analysis

Research conducted on various derivatives revealed that modifications at the thiophene ring significantly affect biological activity. For instance, dichlorinated derivatives demonstrated enhanced potency compared to their non-chlorinated counterparts. The most potent inhibitor identified had an IC50 value in the low micromolar range against LecB variants .

Data Tables

Compound NameIC50 (µM)TargetActivity Type
Thiophene Derivative 11.52LecB PAO1Antibiofilm
Thiophene Derivative 20.14LecB PA14Antibiofilm
Non-Chlorinated Thiophene>10LecB PAO1Ineffective

Safety and Toxicity

While the biological activities are promising, safety assessments indicate that compounds containing thiophene moieties can exhibit cytotoxic effects at higher concentrations. Therefore, careful evaluation of dosage and formulation is necessary for therapeutic applications .

Q & A

Q. What safety protocols are critical for handling 4,5-dichloro-2-thiophenecarbonyl chloride?

  • Answer :
  • PPE : Gloves (nitrile), goggles, and fume hoods to avoid inhalation .
  • Waste Management : Neutralize with 10% sodium bicarbonate before disposal .
  • Regulatory Compliance : Adhere to REACH (EC 226-092-4) and ECHA guidelines for chlorinated compounds .

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